molecular formula C10H16O4 B13444316 Decarestrictine J CAS No. 144161-44-4

Decarestrictine J

Cat. No.: B13444316
CAS No.: 144161-44-4
M. Wt: 200.23 g/mol
InChI Key: CFFWJDRYTUTBMI-HTQZYQBOSA-N
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Description

Decarestrictine J is a minor component of the decarestrictine family, which is a class of secondary metabolites isolated from various strains of Penicillium simplicissimum. This compound has garnered significant interest due to its ability to inhibit cholesterol biosynthesis . This compound is a ten-membered lactone, a type of macrolide, which is known for its large lactone ring structure .

Preparation Methods

The total synthesis of Decarestrictine J has been accomplished using various synthetic strategies. One notable method involves the use of Jacobsen’s hydrolytic kinetic resolution, regioselective ring opening of epoxide, and Yamaguchi macrolactonisation . Another method utilizes the Sharpless asymmetric epoxidation of trans-allylic alcohol, followed by a nine-step sequence to convert the resulting epoxy alcohol to bromoacetoxy aldehyde. This is then subjected to a samarium (II) iodide-promoted intramolecular Reformatsky reaction and subsequent oxidation to afford the keto lactone, which is finally treated with trimethylsilyl bromide to yield this compound .

Chemical Reactions Analysis

Decarestrictine J undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the lactone ring or other functional groups.

    Substitution: Substitution reactions can introduce different substituents into the lactone ring or other parts of the molecule.

Common reagents used in these reactions include samarium (II) iodide for the Reformatsky reaction, trimethylsilyl bromide for the final step in the synthesis, and various oxidizing and reducing agents .

Properties

CAS No.

144161-44-4

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(8R,10R)-8-hydroxy-10-methyloxecane-2,4-dione

InChI

InChI=1S/C10H16O4/c1-7-5-8(11)3-2-4-9(12)6-10(13)14-7/h7-8,11H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

CFFWJDRYTUTBMI-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CCCC(=O)CC(=O)O1)O

Canonical SMILES

CC1CC(CCCC(=O)CC(=O)O1)O

Origin of Product

United States

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